XL-418

Catalog No.
S548429
CAS No.
871343-09-8
M.F
C26H32BrF3N8O
M. Wt
609.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL-418

CAS Number

871343-09-8

Product Name

XL-418

IUPAC Name

1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one

Molecular Formula

C26H32BrF3N8O

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)

InChI Key

IKBSEBRGSVFUHM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

solubility

Soluble in DMSO, not in water

Synonyms

XL418; XL-418; X 418

Canonical SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

The exact mass of the compound 1-Butanone, 1-(3-(4-(3-bromo-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-1-piperazinyl)-4-methyl-5-((2-(1-pyrrolidinyl)ethyl)amino)phenyl)-4,4,4-trifluoro- is 608.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL-418 is an orally active, ATP-competitive small molecule dual inhibitor targeting Protein Kinase B (Akt) and Ribosomal Protein S6 Kinase (p70S6K). Built on a pyrazolo[3,4-d]pyrimidine scaffold, this compound was engineered to provide simultaneous blockade of two critical nodes within the PI3K/Akt/mTOR signaling cascade [1]. In the context of chemical procurement for laboratory research, XL-418 is highly valued for its exceptional low-nanomolar potency across Akt isoforms (Akt1, 2, and 3) and p70S6K. Its primary utility lies in its ability to cleanly dissect hyperactive survival pathways in oncology and cell biology models without the broad off-target effects associated with older pan-PI3K inhibitors .

Substituting XL-418 with a generic mTORC1 inhibitor (e.g., rapamycin) or a selective p70S6K inhibitor fundamentally compromises experimental integrity due to pathway crosstalk. Selective inhibition of downstream p70S6K relieves the IRS-1 negative feedback loop, leading to a paradoxical and robust hyperactivation of upstream Akt, which can artificially sustain cell survival [1]. Conversely, utilizing older pan-PI3K inhibitors like wortmannin introduces broad toxicity and off-target lipid kinase binding. XL-418 is specifically designed to circumvent these substitution failures by dually inhibiting both Akt and p70S6K at the ATP-binding cleft, ensuring complete and durable suppression of the signaling axis without triggering compensatory feedback artifacts [2].

Laboratory Workflow Fit: High-Potency Target Engagement

For reproducible in vitro kinase profiling, achieving complete target engagement without triggering off-target toxicity is critical. XL-418 offers exceptional low-nanomolar potency, demonstrating an IC50 of 1.0 nM for Akt1 and 1.6 nM for p70S6K. Compared to alternative dual inhibitors like AT7867, XL-418 exhibits up to a 32-fold higher affinity for Akt1 and a 53-fold higher affinity for p70S6K [REFS-1, REFS-2]. This allows researchers to use significantly lower compound concentrations in their workflows, minimizing off-target binding and ensuring highly reproducible phenotypic data.

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound DataAkt1: 1.0 nM; p70S6K: 1.6 nM
Comparator Or BaselineAT7867 (Akt1: 32 nM; p70S6K: 85 nM)
Quantified Difference32-fold (Akt1) and 53-fold (p70S6K) greater potency for XL-418
ConditionsCell-free enzymatic kinase assay

Procuring a highly potent dual inhibitor allows for lower working concentrations, reducing off-target effects and improving the reproducibility of cellular assays.

Mainstream Assay Reliability: Prevention of Feedback Loop Artifacts

A major challenge in PI3K/Akt/mTOR pathway assays is the generation of confounding data artifacts due to the IRS-1 negative feedback loop. When using standard mTORC1 or selective p70S6K inhibitors, relief of this loop paradoxically hyperactivates upstream Akt. XL-418 eliminates this workflow bottleneck by simultaneously inhibiting both nodes, ensuring complete pathway suppression without compensatory Akt surges [1]. This makes it a far more reliable baseline tool for complex signaling studies compared to monotherapy agents.

Evidence DimensionAkt phosphorylation status (p-Akt)
Target Compound DataComplete suppression of p-Akt and p-p70S6K
Comparator Or BaselinemTORC1/p70S6K selective inhibitors (induce p-Akt upregulation)
Quantified DifferencePrevention of compensatory Akt hyperactivation
ConditionsIn vitro cellular signaling assays

Using XL-418 prevents the paradoxical pathway reactivation artifacts common with selective inhibitors, ensuring cleaner, more reliable data in signal transduction workflows.

Formulation Compatibility: Sensitization of TKI-Resistant Cell Lines

In procurement scenarios focused on overcoming tyrosine kinase inhibitor (TKI) resistance via combination screening, XL-418 serves as a highly effective co-treatment agent. In cellular models of erlotinib-resistant lung adenocarcinoma, co-treatment with XL-418 successfully sensitized the resistant cells to EGFR inhibition, restoring the apoptotic response [1]. This demonstrates its excellent compatibility and utility as a reliable pharmacological tool for dissecting parallel survival pathways in resistant phenotypes.

Evidence DimensionApoptotic induction in resistant cells
Target Compound DataRestored sensitivity and enhanced apoptosis (XL-418 + Erlotinib)
Comparator Or BaselineErlotinib monotherapy (resistance / continued proliferation)
Quantified DifferenceSignificant sensitization of erlotinib-resistant phenotypes
ConditionsErlotinib-resistant adenocarcinoma cellular models

For laboratories studying TKI resistance, XL-418 provides a validated combination tool to block the compensatory Akt/p70S6K survival signals that bypass primary receptor blockade.

Dissection of PI3K/Akt/mTOR Signaling Networks

Due to its ability to prevent the IRS-1 negative feedback loop, XL-418 is the ideal compound for in vitro assays requiring complete suppression of the Akt/p70S6K axis. It allows researchers to study downstream translational effects without the confounding variable of compensatory upstream Akt hyperactivation [1].

Combination Screening for TKI Resistance

XL-418 is highly suited for combination assays aimed at overcoming acquired resistance to targeted therapies. Its validated ability to sensitize erlotinib-resistant cell lines makes it a critical procurement choice for laboratories modeling parallel survival pathway blockade in oncology [2].

High-Fidelity Kinase Profiling and Selectivity Assays

With its extreme low-nanomolar potency (IC50 of 1.0 nM for Akt1), XL-418 can be utilized at very low working concentrations. This makes it an excellent benchmark compound for laboratory workflows focused on kinase selectivity, ensuring robust target engagement while minimizing off-target lipid kinase interactions [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

608.18345 g/mol

Monoisotopic Mass

608.18345 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OLJ18SRI8A

Drug Indication

Cancer

Mechanism of Action

XL418 is a small molecule that inhibits the activity of protein kinase B (PKB or AKT) and S6 Kinase (S6K), which act downstream of phosphoinosotide-3 kinase (PI3K). Activation of these kinases is a frequent event in human tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of the pathway through inhibition of AKT is expected to induce apoptosis (programmed cell death) in tumor cells. AKT inhibitors may also sensitize tumor cells to a wide range of chemotherapy.

Wikipedia

Xl-418

Dates

Last modified: 02-18-2024

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